2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción
Propiedades
IUPAC Name |
2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N5O3/c1-15-7-2-5-12-20(15)36-23-22-31-32(24(35)33(22)19-11-4-3-10-18(19)30-23)14-21(34)29-17-9-6-8-16(13-17)25(26,27)28/h2-13H,14H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPAOAPLDRQVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Medicine: It has potential as an antiviral and antimicrobial agent, showing activity against various pathogens.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation, making it effective against cancer cells .
Comparación Con Compuestos Similares
Table 1: Structural and Functional Group Analysis
Key Observations :
- Core Heterocycle Influence: The triazoloquinoxaline core in the target compound differs from triazoloquinazolines (e.g., El Rayes et al.) and quinazolinones (e.g., Havaldar et al.), which are associated with antimicrobial rather than anticancer activity .
- Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound contrasts with non-fluorinated analogs (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide in ), likely improving metabolic resistance and target binding .
Physicochemical and Analytical Comparisons
Table 2: Physicochemical Properties
Analytical Differentiation :
- Mass Spectrometry: Molecular networking () would cluster the target compound with triazoloquinoxalines but distinguish it from triazolopyrazines or imidazobenzimidazoles via fragmentation patterns (e.g., cosine score <1 for non-quinoxaline cores) .
Key Advantages and Limitations
- Advantages: The trifluoromethyl group enhances bioavailability and target affinity compared to methyl/methoxy analogs.
- Limitations :
- High molecular weight (~460) may limit blood-brain barrier penetration.
- Synthetic complexity compared to simpler triazoloquinazolines .
Actividad Biológica
The compound 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazoloquinoxaline family known for its diverse biological activities. This article delves into its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
- Molecular Formula : C24H19F3N5O3
- Molecular Weight : 465.43 g/mol
- CAS Number : 1189855-89-7
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinoxaline derivatives in cancer treatment:
- Mechanism of Action : Compounds in this family, including the target compound, exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have shown significant activity against melanoma cell lines (A375) with IC50 values in the micromolar range .
- Case Study : In a study evaluating a series of triazoloquinoxaline compounds, one derivative demonstrated an EC50 of 365 nM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer properties .
Anti-inflammatory Activity
The anti-inflammatory effects of triazoloquinoxaline derivatives are also noteworthy:
- Inhibition of Pro-inflammatory Mediators : The compound has been shown to inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced models. This suggests its potential as an anti-inflammatory agent through the downregulation of COX-2 and iNOS .
- Comparative Studies : In vivo studies indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard treatments like ibuprofen, highlighting their therapeutic potential .
Antimicrobial Activity
Triazoloquinoxaline derivatives are being explored for their antimicrobial properties:
- Broad Spectrum Activity : Research indicates that these compounds possess activity against a range of bacterial strains and fungi. The unique structural features contribute to their ability to disrupt microbial cell functions.
- Mechanistic Insights : The mechanism often involves interference with DNA replication or protein synthesis in microbial cells, making them effective against resistant strains.
Summary of Research Findings
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting from quinoxaline and triazole precursors. Key steps include:
- Cyclocondensation : Formation of the triazoloquinoxaline core using Cu(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) under inert atmospheres (N₂ or Ar) .
- Acetamide coupling : Reaction of the intermediate with 3-(trifluoromethyl)aniline using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or DCM .
- Phenoxy group introduction : SNAr (nucleophilic aromatic substitution) with 2-methylphenol under basic conditions (K₂CO₃, DMSO, 80–100°C) . Monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography (≥95% purity) are critical .
Q. Which analytical techniques are recommended for characterizing this compound?
Comprehensive characterization requires:
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions; FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~528.1 Da) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and stability under varying pH .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening should include:
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (reported range: 5–20 µM for analogs) .
- Antimicrobial testing : Broth microdilution (MIC against S. aureus, E. coli) .
- Kinase inhibition : Fluorescence-based assays (e.g., EGFR, VEGFR2) at 10 µM to identify target engagement .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
Key strategies include:
- Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) during coupling steps to reduce hydrolysis .
- Catalyst screening : Testing Pd/C vs. CuI for triazole formation; CuI typically provides higher yields (75–85%) but requires strict oxygen exclusion .
- Temperature control : Lowering reaction temperatures (<60°C) during SNAr to prevent decomposition of the trifluoromethylphenyl group .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
SAR studies on analogs reveal:
| Substituent Position | Modification | Biological Impact (vs. Parent Compound) |
|---|---|---|
| Phenoxy (2-methyl) | Para → Meta | 2–3× reduced anticancer activity |
| Trifluoromethylphenyl | Replacement with Cl | Improved antimicrobial potency (MIC ↓50%) but increased cytotoxicity |
- Computational docking (AutoDock Vina) suggests the trifluoromethyl group enhances hydrophobic binding to kinase ATP pockets .
Q. How should contradictory data (e.g., varying IC₅₀ values across studies) be resolved?
Discrepancies often arise from:
- Assay conditions : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models show 5× differences in response .
- Metabolic stability : Liver microsome assays (human vs. rodent) predict divergent in vivo efficacy . Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) and using isogenic cell lines are recommended .
Q. What in vitro models are appropriate for studying pharmacokinetic (PK) properties?
- Caco-2 monolayer assay : Predicts intestinal absorption (Papp >1×10⁻⁶ cm/s suggests high permeability) .
- Microsomal stability : Incubation with human liver microsomes (HLM) to calculate t₁/₂ (target: >30 min) .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (fu >5% desirable) .
Methodological Challenges and Solutions
Q. How can compound degradation during long-term storage be prevented?
- Storage conditions : Lyophilized powder at -80°C under argon (vs. -20°C in DMSO, which reduces stability by 40% over 6 months) .
- Light sensitivity : Amber vials to prevent photodegradation of the triazole moiety .
Q. What strategies validate target engagement in kinase inhibition assays?
- Cellular thermal shift assay (CETSA) : Confirm target binding by quantifying protein stability shifts post-treatment .
- Western blotting : Phospho-specific antibodies to monitor downstream signaling (e.g., p-ERK for EGFR inhibition) .
Q. Which computational tools are effective for predicting off-target effects?
- SwissTargetPrediction : Prioritizes kinase and GPCR targets based on structural similarity .
- Molecular dynamics (GROMACS) : Simulates binding stability to avoid promiscuous interactions .
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